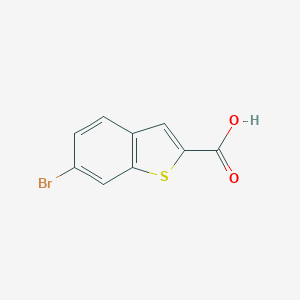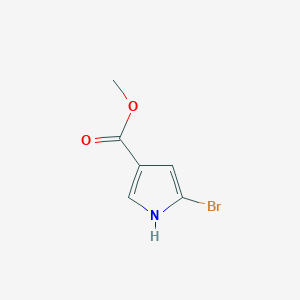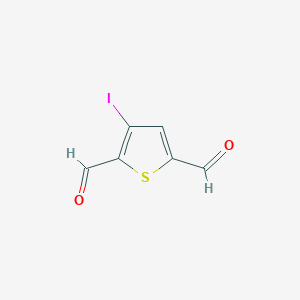
3-Iodo-2,5-thiophenedicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2,5-thiophenedicarbaldehyde is a chemical compound that belongs to the class of heterocyclic compounds. It is a yellow crystalline solid that is widely used in scientific research. This compound has several applications in the field of organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
3-Iodo-2,5-thiophenedicarbaldehyde has several applications in scientific research. It is widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds. It is also used in the field of biochemistry as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2,5-thiophenedicarbaldehyde is not well understood. However, it is believed to work by binding to specific receptors in cells and altering their function. It has been shown to bind to the DNA of cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-Iodo-2,5-thiophenedicarbaldehyde has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Iodo-2,5-thiophenedicarbaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to biochemistry. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for the research and development of 3-Iodo-2,5-thiophenedicarbaldehyde. One area of research is the development of new synthetic methods for this compound. Another area of research is the identification of new applications for this compound in the field of biochemistry. Additionally, there is a need for further research on the mechanism of action of this compound and its potential use in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 3-Iodo-2,5-thiophenedicarbaldehyde is a versatile and widely used compound in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in the field of biochemistry and its potential use in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-Iodo-2,5-thiophenedicarbaldehyde is a multistep process that involves the reaction of 2,5-dibromothiophene with potassium iodide in the presence of copper powder to form 2-iodo-5-bromothiophene. This intermediate product is then reacted with diethyl malonate in the presence of sodium ethoxide to form 2,5-thiophenedicarboxylic acid. Finally, the carboxylic acid is converted into 3-Iodo-2,5-thiophenedicarbaldehyde by reacting it with thionyl chloride and dimethylformamide.
Propiedades
Número CAS |
18799-87-6 |
|---|---|
Nombre del producto |
3-Iodo-2,5-thiophenedicarbaldehyde |
Fórmula molecular |
C6H3IO2S |
Peso molecular |
266.06 g/mol |
Nombre IUPAC |
3-iodothiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-5-1-4(2-8)10-6(5)3-9/h1-3H |
Clave InChI |
XQMYJNGEGBKWSG-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1I)C=O)C=O |
SMILES canónico |
C1=C(SC(=C1I)C=O)C=O |
Sinónimos |
3-Iodo-2,5-thiophenedicarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




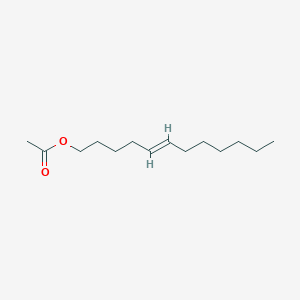
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)



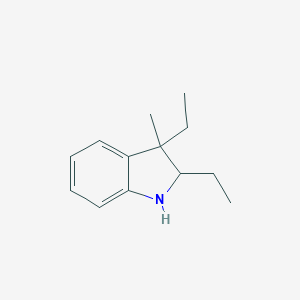
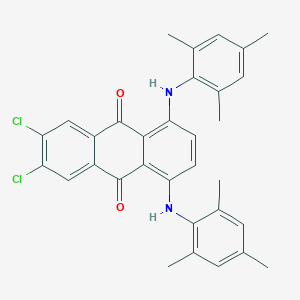

![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
